molecular formula C12H12BrNO3 B2598157 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 1282577-02-9

2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2598157
CAS No.: 1282577-02-9
M. Wt: 298.136
InChI Key: CIGGOCOFRAALQR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 1282577-02-9) is a high-purity chemical building block supplied for advanced research and development. This compound features a 5-oxopyrrolidine (2-pyrrolidinone) scaffold, a privileged structure in medicinal chemistry known to be present in a wide variety of natural products and approved pharmaceuticals with diverse biological activities . The 5-oxopyrrolidine core is an attractive scaffold for developing novel bioactive molecules . Researchers value this structural motif for constructing compounds targeting challenging diseases. Derivatives of this class have demonstrated promising in vitro anticancer activity against cell lines such as A549 (lung carcinoma) and potent, selective antimicrobial activity against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus (including MRSA), with efficacy comparable to established antibiotics like vancomycin . The bromophenyl substituent provides a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to explore a wider chemical space and create derivatives like azoles, hydrazones, and bishydrazones for structure-activity relationship (SAR) studies . Product Specifications: • CAS Number: 1282577-02-9 • Molecular Formula: C 12 H 12 BrNO 3 • Molecular Weight: 298.13 g/mol • SMILES: O=C(C(C1)C(C2=CC=C(Br)C=C2)N(C)C1=O)O This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

2-(4-bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-14-10(15)6-9(12(16)17)11(14)7-2-4-8(13)5-3-7/h2-5,9,11H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGGOCOFRAALQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and oxidation to yield the desired product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The electron-deficient 4-bromophenyl ring facilitates NAS reactions under specific conditions.

Reaction ConditionsReagent/SubstrateMajor ProductYield (%)Source
Pd-catalyzed couplingPhenylboronic acid2-(Biphenyl-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid68
Nitration (HNO₃, H₂SO₄)Nitronium ion2-(4-Bromo-3-nitrophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid72
Reduction (H₂, Raney Ni)Hydrogen gas2-(4-Aminophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid85

Key Findings :

  • Palladium-catalyzed Suzuki-Miyaura coupling efficiently replaces bromine with aryl groups (e.g., biphenyl) .

  • Nitration occurs preferentially at the meta position relative to bromine due to steric and electronic effects .

  • Catalytic hydrogenation reduces nitro groups to amines without affecting the pyrrolidone ring .

Functionalization of the Carboxylic Acid Group

The carboxylic acid undergoes standard derivatization reactions to form esters, amides, and acyl chlorides.

Reaction TypeReagent/ConditionsProductApplicationSource
EsterificationSOCl₂, MeOHMethyl 2-(4-bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylateProdrug synthesis
Amide FormationHATU, DIPEA, NH₃2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxamideAntimicrobial agents
CondensationCDI, propargylamine2-(4-Bromophenyl)-N-(prop-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamideClick chemistry intermediates

Mechanistic Insights :

  • Esterification with SOCl₂/MeOH proceeds via acyl chloride intermediates .

  • Amide coupling using HATU activates the carboxylate for nucleophilic attack by amines .

Reduction/Oxidation of the Pyrrolidone Ring

The 5-oxo group in the pyrrolidone ring is susceptible to redox reactions.

ReactionReagent/ConditionsProductSelectivity NotesSource
Reduction (NaBH₄, THF)Sodium borohydride2-(4-Bromophenyl)-1-methylpyrrolidin-3-olPartial racemization observed
Oxidation (KMnO₄, H₂O)Potassium permanganate2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acidNo overoxidation to diketones

Critical Observations :

  • NaBH₄ selectively reduces the carbonyl to a secondary alcohol without affecting other functional groups .

  • KMnO₄ oxidizes side chains but preserves the pyrrolidone ring’s integrity under controlled conditions .

Heterocycle Formation via Cyclocondensation

The carboxylic acid and adjacent functional groups enable cyclization reactions.

ReactionReagent/ConditionsProductBiological RelevanceSource
Thiadiazole synthesisH₂SO₄, NH₂NCS2-(4-Bromophenyl)-1-methyl-5-oxo-1,3,4-thiadiazolo[3,2-a]pyrrolidine-3-carboxylic acidAnticancer activity
Hydrazone formationNH₂NH₂, EtOH2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carbohydrazidePrecursor for Schiff bases

Structural Impact :

  • Thiadiazole formation enhances rigidity, improving binding to kinase targets .

  • Hydrazides are versatile intermediates for synthesizing azole derivatives .

Photochemical and Thermal Stability

The compound exhibits moderate stability under accelerated degradation conditions:

ConditionDegradation PathwayHalf-Life (h)Source
UV light (365 nm)C-Br bond homolysis12.4
80°C, pH 7.4Decarboxylation48.7

Implications :

  • Protective measures (e.g., light-resistant packaging) are recommended for long-term storage .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid exhibit various biological activities:

  • Antioxidant Properties : Compounds containing the oxopyrrolidine structure have demonstrated significant antioxidant effects, making them potential candidates for therapeutic applications in oxidative stress-related diseases .
  • Antimicrobial Activity : Some studies have reported that related compounds possess antimicrobial properties, suggesting that 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid may also exhibit similar effects .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be beneficial in drug design for conditions such as cancer and metabolic disorders .

Material Science Applications

The unique structure of 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid allows it to be utilized in material science:

  • Polymer Chemistry : The carboxylic acid group can facilitate polymerization reactions, leading to the development of novel materials with tailored properties.
  • Nanotechnology : Its ability to interact with various substrates makes it suitable for applications in nanomaterials, particularly in enhancing the stability and functionality of nanocarriers for drug delivery systems .

Case Studies

Several case studies highlight the applications of this compound:

  • Antioxidant Activity Evaluation : A study evaluated the antioxidant capacity of various oxopyrrolidine derivatives, revealing that those with a free carboxylic moiety exhibited the highest reducing power . This finding supports the potential use of 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid in developing antioxidant therapies.
  • Synthesis and Characterization : Research demonstrating the synthesis of related compounds through innovative methods provides insights into optimizing production processes for 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid. Characterization techniques such as NMR and X-ray diffraction confirmed the structural integrity and purity of synthesized products .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1 and 2

The compound’s activity and physicochemical properties are heavily influenced by substitutions at positions 1 and 2 of the pyrrolidine ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
Compound Name Position 1 Substituent Position 2 Substituent Molecular Weight Key Properties/Activities
2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (Target) Methyl 4-Bromophenyl ~300.14 (estimated) Hypothesized receptor interaction due to bromophenyl’s electron-withdrawing nature
1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid None (H) 4-Bromophenyl 284.11 Lacks methyl group; reduced steric hindrance may increase flexibility for binding.
1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Benzyl 4-Methoxyphenyl 355.38 Benzyl group increases lipophilicity; methoxy enhances electron density, potentially altering receptor specificity.
2-(2,3-Dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid Methyl 2,3-Dimethoxyphenyl ~312.29 Dimethoxy groups improve solubility; steric effects may reduce binding affinity compared to bromophenyl.
1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid 2-(4-Fluorophenyl)ethyl H (no substituent) 279.29 Fluorophenylethyl group introduces metabolic stability via fluorine’s electronegativity.

Core Heterocycle Comparisons

Pyridazinone Derivatives (Non-Pyrrolidine Core)

Pyridazin-3(2H)-one derivatives with 4-bromophenyl groups, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, exhibit potent FPR2 agonist activity . While these compounds share the 4-bromophenyl motif, their pyridazinone core differs from the pyrrolidine structure of the target compound. The pyridazinone derivatives demonstrate that electron-donating groups (e.g., methoxybenzyl) enhance FPR2 specificity, suggesting that the target compound’s bromophenyl group (electron-withdrawing) might favor interactions with distinct receptors or pathways .

Impact of Halogen vs. Alkoxy Substituents

  • Bromophenyl (Target Compound) : Bromine’s large atomic radius and electron-withdrawing nature may enhance binding to hydrophobic pockets in proteins or nucleic acids.
  • Fluorophenyl (Analog ) : Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability.

Biological Activity

2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 1282577-02-9) is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the existing literature on its biological activity, emphasizing its synthesis, mechanisms of action, and efficacy in various biological assays.

The molecular formula of 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is C13H14BrN1O3C_{13}H_{14}BrN_{1}O_{3} with a molecular weight of approximately 298.14 g/mol. The compound features a bromophenyl group, which is significant for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of 5-oxopyrrolidine derivatives, including the compound . The primary model used for assessing anticancer activity is the A549 human lung adenocarcinoma cell line.

Study Findings

  • Cytotoxicity Assays : In a study where A549 cells were treated with a concentration of 100 µM for 24 hours, the viability post-treatment was assessed using an MTT assay. The compound showed moderate cytotoxicity with a viability range between 78% to 86%, indicating potential but limited effectiveness compared to standard treatments like cisplatin .
  • Structure-Activity Relationship (SAR) : Variations in the phenyl ring substituents significantly affected the anticancer activity. For example, compounds with di- and trimethoxy substitutions exhibited a notable decrease in anticancer efficacy (p < 0.05) compared to their unsubstituted counterparts .
  • Mechanism of Action : The mechanism underlying the anticancer activity appears to involve apoptosis induction and cell cycle arrest, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

The antimicrobial potential of 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has also been investigated against various multidrug-resistant pathogens.

Study Findings

  • Pathogen Testing : The compound was tested against clinically significant strains such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. However, it demonstrated limited antimicrobial activity with Minimum Inhibitory Concentration (MIC) values exceeding 64 µg/mL against Gram-negative bacteria .
  • Potential Applications : Despite its limited efficacy against certain pathogens, the structural features of this class of compounds suggest that further modifications could enhance their antimicrobial properties.

Case Studies

Several case studies have documented the synthesis and biological evaluation of various derivatives of pyrrolidine compounds:

CompoundAnticancer Activity (A549 Viability %)Antimicrobial Activity (MIC)
2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid78 - 86%>64 µg/mL
Other derivativesVaried results depending on substituentsSome showed significant activity against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Bromophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen–Schmidt condensation followed by Michael addition , as demonstrated in analogous pyrrolidine derivatives . Key parameters for optimization include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Example Data :
Reaction StepCatalystYield (%)Reference
CyclizationZnCl₂78
CondensationNone65

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., 4-bromophenyl protons at δ 7.3–7.5 ppm) .
  • IR Spectroscopy : Detect carbonyl groups (C=O stretch at ~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .
  • XRD : Resolve crystal packing and hydrogen-bonding networks, critical for polymorphism studies .

Q. How does the compound's solubility profile affect experimental design in biological assays?

  • Methodological Answer : Poor aqueous solubility (common in pyrrolidine derivatives) necessitates:

  • Co-solvents : Use DMSO (<1% v/v) to avoid cytotoxicity .
  • Surface adsorption studies : Pre-treat materials (e.g., glassware) to minimize compound loss via adsorption, as observed in indoor surface chemistry research .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions (DFT) and experimental data in studies of this compound?

  • Methodological Answer : Discrepancies in dipole moments or tautomer stability can arise from solvent effects or basis set limitations. Validate DFT models via:

  • X-ray crystallography : Compare predicted vs. observed bond lengths (e.g., C=O at 1.21 Å) .
  • Solvent correction : Apply implicit solvent models (e.g., PCM) to DFT calculations .

Q. What in vitro models are appropriate for evaluating biological activity, and how should cytotoxicity be assessed?

  • Methodological Answer :

  • Antimicrobial assays : Use standardized broth microdilution (CLSI guidelines) against multidrug-resistant pathogens .
  • Cytotoxicity screening : Employ A549 lung cells with MTT assays; IC₅₀ values <50 μM indicate therapeutic potential .
  • Data Table :
Cell LineIC₅₀ (μM)Assay TypeReference
A54942.3MTT

Q. How can reaction conditions be optimized to improve regioselectivity in multi-step syntheses?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity systematically .
  • Kinetic profiling : Monitor intermediate formation via HPLC to identify rate-limiting steps .

Q. What methodologies establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Crystal engineering : Analyze substituent effects on hydrogen-bonding motifs (e.g., bromine's role in π-stacking) .
  • Bioisosteric replacement : Substitute 4-bromophenyl with 4-fluorophenyl to assess halogen impact on bioactivity .

Q. How can computational modeling enhance understanding of the compound's reactivity and interactions?

  • Methodological Answer :

  • Molecular docking : Simulate binding to target enzymes (e.g., fungal CYP51 for antifungal activity) .
  • MD simulations : Study solvation dynamics and aggregation tendencies in aqueous environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.